8-ETHYL-2-{4-[(1-NAPHTHYLAMINO)CARBOTHIOYL]PIPERAZINO}-5-OXO-5,8-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID
Description
8-ETHYL-2-{4-[(1-NAPHTHYLAMINO)CARBOTHIOYL]PIPERAZINO}-5-OXO-5,8-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrido[2,3-d]pyrimidine core, which is a fused ring system containing both pyridine and pyrimidine rings
Properties
IUPAC Name |
8-ethyl-2-[4-(naphthalen-1-ylcarbamothioyl)piperazin-1-yl]-5-oxopyrido[2,3-d]pyrimidine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N6O3S/c1-2-29-15-19(23(33)34)21(32)18-14-26-24(28-22(18)29)30-10-12-31(13-11-30)25(35)27-20-9-5-7-16-6-3-4-8-17(16)20/h3-9,14-15H,2,10-13H2,1H3,(H,27,35)(H,33,34) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDTLHAROMWRSEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CN=C(N=C21)N3CCN(CC3)C(=S)NC4=CC=CC5=CC=CC=C54)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-ETHYL-2-{4-[(1-NAPHTHYLAMINO)CARBOTHIOYL]PIPERAZINO}-5-OXO-5,8-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrido[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the fused ring system.
Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine derivatives.
Attachment of the Naphthylamino Group: This step involves the coupling of the naphthylamine derivative with the piperazine-containing intermediate.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require specialized equipment to handle the complex reaction steps and purification processes.
Chemical Reactions Analysis
Types of Reactions
8-ETHYL-2-{4-[(1-NAPHTHYLAMINO)CARBOTHIOYL]PIPERAZINO}-5-OXO-5,8-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide variety of functional groups, depending on the reagents used.
Scientific Research Applications
8-ETHYL-2-{4-[(1-NAPHTHYLAMINO)CARBOTHIOYL]PIPERAZINO}-5-OXO-5,8-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, infectious diseases, and neurological disorders.
Pharmaceuticals: It is investigated for its potential use as an active pharmaceutical ingredient (API) in drug formulations.
Material Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Research: It is used as a tool compound to study various biological processes and pathways, particularly those involving its molecular targets.
Mechanism of Action
The mechanism of action of 8-ETHYL-2-{4-[(1-NAPHTHYLAMINO)CARBOTHIOYL]PIPERAZINO}-5-OXO-5,8-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological effects. The compound may exert its effects through:
Inhibition of Enzymes: By binding to the active site of an enzyme, the compound can inhibit its activity, leading to downstream effects on cellular processes.
Receptor Modulation: The compound may bind to specific receptors on the cell surface or within the cell, modulating their activity and triggering signaling pathways.
Interaction with DNA/RNA: The compound may interact with nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
8-ETHYL-2-{4-[(1-NAPHTHYLAMINO)CARBOTHIOYL]PIPERAZINO}-5-OXO-5,8-DIHYDROPYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLIC ACID can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
Pyrido[2,3-d]pyrimidine Derivatives: These compounds share the same core structure but may have different substituents, leading to variations in their properties and applications.
Piperazine Derivatives: Compounds containing the piperazine ring are often studied for their pharmacological properties, and comparisons can be made based on their biological activities.
Naphthylamino Derivatives: These compounds contain the naphthylamine group and can be compared based on their chemical reactivity and biological effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
